Benzylamine, N-octyl-

描述

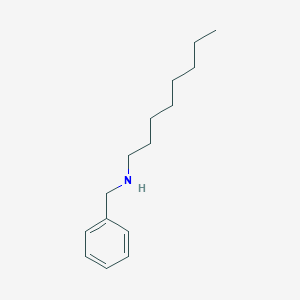

Benzylamine, N-octyl- is a useful research compound. Its molecular formula is C15H25N and its molecular weight is 219.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzylamine, N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylamine, N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzylamine, N-octyl- is a type of benzylamine, a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine . The primary targets of benzylamine are the enzymes Trypsin-1 and Trypsin-2 in humans .

Mode of Action

For instance, benzylamine derivatives have been found to inhibit squalene epoxidase in ergosterol biosynthesis . This interaction disrupts the normal function of the target enzymes, leading to changes in cellular processes.

Biochemical Pathways

Benzylamine, N-octyl- may affect several biochemical pathways. For instance, benzylamine derivatives have been found to interfere with the fungal cell membrane function . Additionally, benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .

Pharmacokinetics

It’s known that benzylamine is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that Benzylamine, N-octyl- may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It’s known that benzylamine derivatives can have antimycotic activity . This suggests that Benzylamine, N-octyl- may also have potential antimycotic effects.

生物活性

Benzylamine, N-octyl- is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicine and industry. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Benzylamine, N-octyl- is characterized by its unique structure that combines a benzyl group with an octyl chain. Its chemical formula is , which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial in its biological interactions.

Antimycotic Properties

One of the significant biological activities of Benzylamine, N-octyl- is its antimycotic properties . Research indicates that this compound can inhibit squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi. By disrupting this pathway, Benzylamine, N-octyl- exhibits antifungal activity against various fungal species.

Enzyme Interactions

Benzylamine derivatives have been studied for their interactions with enzymes. For instance, they can act as substrates for specific enzymes, leading to the formation of various metabolites. The mechanism of action often involves the compound's ability to undergo oxidation and reduction reactions, which can result in the formation of biologically active derivatives.

Study on Mutagenicity

A study investigating the mutagenic properties of benzylating agents found that unsymmetrically substituted N-nitrosomethylbenzylamine exhibited carcinogenic potential in animal models. This research highlighted the compound's ability to induce mutations in bacterial strains such as Salmonella typhimurium, suggesting that benzylation may contribute to its overall biological activity .

Anticancer Research

Recent investigations into benzylamine derivatives have identified them as potential inhibitors for prostate cancer therapeutics. Structure-based design approaches have led to the synthesis of selective aryl benzylamine-based inhibitors that demonstrate significant anticancer activity in vitro . The compounds were tested for their efficacy against cancer cell lines, showing promising results.

The biological activity of Benzylamine, N-octyl- is largely attributed to its interaction with specific molecular targets within biological systems. The compound can undergo various chemical reactions:

- Oxidation : Can yield benzaldehydes and benzyl alcohols.

- Reduction : Leads to the formation of primary and secondary amines.

- Substitution : Participates in nucleophilic substitution reactions at the benzylic position.

These reactions facilitate its role as a precursor in synthesizing other biologically active compounds.

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzylamine, N-octyl- | Antifungal (inhibits squalene epoxidase) | Disruption of ergosterol biosynthesis |

| Unsymmetrical N-nitrosomethylbenzylamine | Mutagenic (carcinogenic potential) | Induces mutations via DNA benzylation |

| Aryl benzylamine derivatives | Anticancer (prostate cancer inhibitors) | Selective inhibition of cancer cell growth |

Safety and Handling

While Benzylamine, N-octyl- shows significant biological activity, it is essential to handle it with care. As with many aromatic amines, it may pose risks such as skin irritation and respiratory issues; therefore, appropriate safety measures should be employed during handling.

科学研究应用

Chemical Synthesis

Benzylamine, N-octyl- is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitutions makes it an essential building block in organic chemistry. It can be reacted with different electrophiles to form a range of derivatives, which are useful in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving Benzylamine, N-octyl-

| Reaction Type | Example Products | Notes |

|---|---|---|

| N-Alkylation | N-Octylbenzylamine | Forms secondary amines |

| Acylation | N-Octylbenzamide | Useful for forming amides |

| Formation of Isoquinolines | Isoquinoline derivatives | Via reaction with glyoxal acetal |

Biological Applications

Recent studies have highlighted the potential biological activities of Benzylamine, N-octyl-. Research indicates that it exhibits antihyperglycemic properties, making it a candidate for diabetes treatment. A study on obese db/db mice showed that oral supplementation with Benzylamine delayed the onset of hyperglycemia and improved glucose handling by stimulating glucose uptake in adipocytes .

Case Study: Antidiabetic Effects

- Study Design : Obese db/db mice were administered 0.5% Benzylamine in drinking water for seven weeks.

- Results : Significant reduction in blood glucose levels and improved insulin responsiveness observed.

- Mechanism : The antihyperglycemic action is attributed to the stimulation of glucose uptake mediated by oxidative deamination processes .

Material Science Applications

In materials science, Benzylamine, N-octyl- is used in the production of polymers and resins. Its ability to act as a surfactant and stabilizer enhances the properties of various materials.

Table 2: Industrial Applications of Benzylamine, N-octyl-

| Application | Description |

|---|---|

| Polymer Production | Used as a modifier to improve mechanical properties |

| Resin Formulation | Acts as a curing agent in epoxy resins |

| Surfactant | Enhances stability and dispersibility of formulations |

Medicinal Chemistry

Benzylamine derivatives have been explored for their potential therapeutic properties. They are being investigated as intermediates in the synthesis of various pharmaceuticals, including antimycobacterial agents . The structural versatility of Benzylamine allows for modifications that can enhance biological activity.

Case Study: Antimycobacterial Activity

属性

IUPAC Name |

N-benzyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYPROVLGPMATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168157 | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-16-9 | |

| Record name | N-Octylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。